molecular formula C11H21O4P B14521555 Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate CAS No. 62518-10-9

Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate

Cat. No.: B14521555
CAS No.: 62518-10-9
M. Wt: 248.26 g/mol
InChI Key: NGWLXIFCXYHFBF-UHFFFAOYSA-N
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Description

Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a phosphonate group Phosphonates are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using efficient catalysts and optimized conditions to ensure high yields and purity. The use of microwave irradiation and palladium catalysts has been shown to be effective in achieving rapid and high-yielding reactions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups, allowing it to interact with enzymes and other proteins involved in metabolic pathways . This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate is unique due to its specific structure, which includes a cyclopentyl ring and an ethyl group. This structure provides distinct chemical properties and reactivity compared to other phosphonates, making it valuable for specific applications in research and industry .

Properties

CAS No.

62518-10-9

Molecular Formula

C11H21O4P

Molecular Weight

248.26 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-(3-ethylcyclopentyl)ethanone

InChI

InChI=1S/C11H21O4P/c1-4-9-5-6-10(7-9)11(12)8-16(13,14-2)15-3/h9-10H,4-8H2,1-3H3

InChI Key

NGWLXIFCXYHFBF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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